

[Asu1,6]-Oxytocin: Application Notes and Protocols for Rodent Studies

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Compound of Interest

Compound Name: [Asu1,6]-Oxytocin

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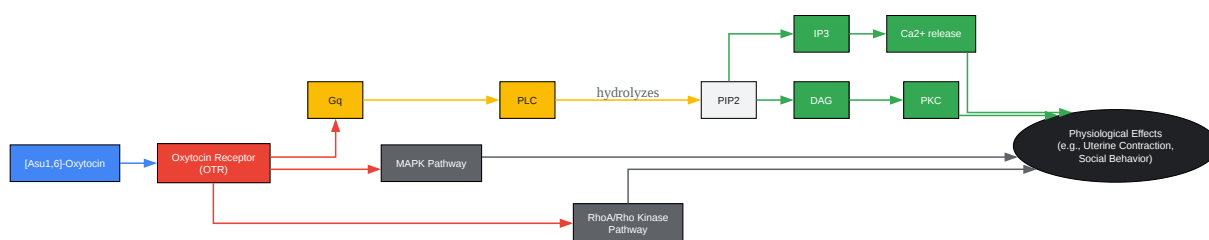
Introduction

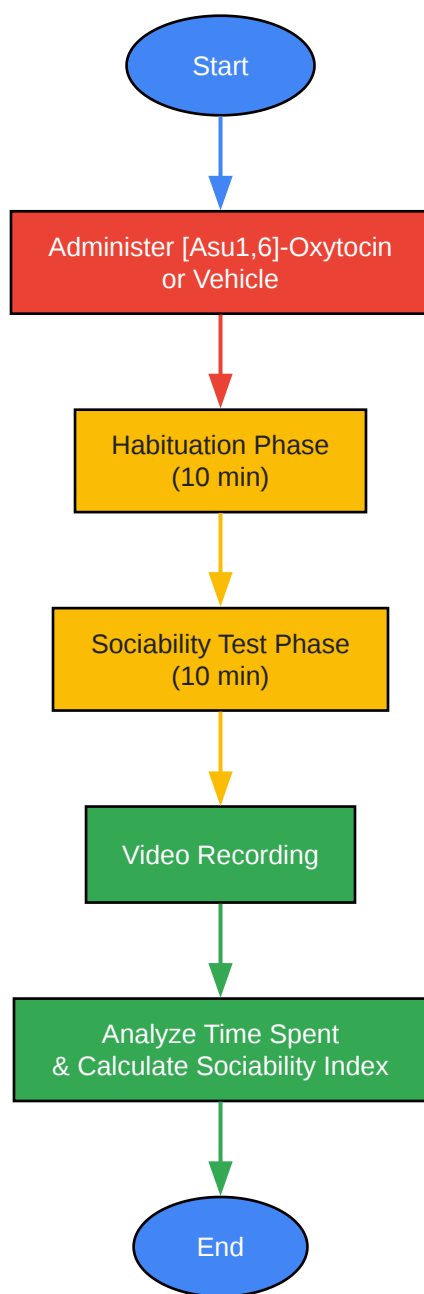
[Asu1,6]-Oxytocin is an analog of oxytocin, a neuropeptide renowned for its pivotal role in social bonding, uterine contractions, and lactation.[1][2] Like oxytocin, **[Asu1,6]-Oxytocin** is a nonapeptide, with a disulfide bond between the cysteine residues at positions 1 and 6, forming a cyclic structure.[2] This structural similarity suggests that it interacts with the oxytocin receptor (OTR), a G-protein-coupled receptor, to elicit its physiological effects.[3][4] Research indicates that **[Asu1,6]-Oxytocin** holds therapeutic potential, particularly in the realms of metabolic disorders, as it has been shown to reverse insulin resistance and glucose intolerance in mouse models of obesity and diabetes.[1]

This document provides detailed experimental protocols for the investigation of **[Asu1,6]-Oxytocin** in rodent models, covering behavioral assays, pharmacokinetic analysis, and safety assessments. The protocols are based on established methodologies for oxytocin and its analogs, providing a robust framework for preclinical research.

Signaling Pathways

The binding of oxytocin and its analogs to the OTR activates several intracellular signaling cascades. The primary pathway involves the Gq/PLC/Ins3 pathway, but activation of the MAPK and RhoA/Rho kinase pathways also occurs.[3] In the cardiovascular system, the OTR is also associated with the ANP-cGMP and NO-cGMP pathways.[4]





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